BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 6-
Phenoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Phenoxynicotinaldehyde

Cat. No.: B069604

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
phenoxynicotinaldehyde, a key intermediate in medicinal chemistry. This document outlines
the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format.
Detailed experimental protocols are provided to aid in the replication of these analytical
methods for structural confirmation and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-phenoxynicotinaldehyde.

Table 1: *H and **C NMR Spectral Data
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: . Coupling
Nucleus Chemical Shift Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
IH NMR 9.95 S - Aldehyde CHO
8.70 d 2.5 Pyridine H-2
8.10 dd 8.5,2.5 Pyridine H-4
7.45-7.55 m - Phenyl H-3', H-5'
7.25-7.35 m - Phenyl H-4'
7.15-7.20 m - Phenyl H-2', H-6'
6.95 d 8.5 Pyridine H-5
13C NMR 192.5 - - Aldehyde C=0
163.5 - - Pyridine C-6
154.0 - - Phenyl C-1'
152.0 - - Pyridine C-2
140.0 - - Pyridine C-4
130.0 - - Phenyl C-3', C-5'
128.5 - - Pyridine C-3
125.0 - - Phenyl C-4'
120.0 - - Phenyl C-2', C-6'
110.0 - - Pyridine C-5

Note: NMR data is predicted based on the chemical structure and typical chemical shifts for
similar compounds. Actual experimental values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Peak Assignments
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Wavenumber (cm~1)  Intensity Vibrational Mode Functional Group
) Aromatic (Pyridine
3050 - 3100 Medium C-H Stretch
and Phenyl)
2850 - 2950 Weak C-H Stretch Aldehyde
1700 - 1720 Strong C=0 Stretch Aldehyde
Aromatic (Pyridine
1580 - 1600 Strong C=C Stretch
and Phenyl)
_ Aromatic (Pyridine
1480 - 1500 Medium C=C Stretch
and Phenyl)
C-O-C Asymmetric
1240 - 1260 Strong Aryl Ether
Stretch
) C-O-C Symmetric
1160 - 1190 Medium Aryl Ether
Stretch
C-H Bend (out-of- ,
800 - 850 Strong Aromatic
plane)
Table 3: Mass Spectrometry (MS) Data
) o Mass-to-Charge )
Technique lonization Mode _ Assignment
Ratio (m/z)
Electrospray (ESI) Positive 200.07 [M+H]*
222.05 [M+Na]*
Electron Impact (EI) - 199 [M]*
170 [M-CHOJ*
105 [CeHsO]*
77 [CeHs]*
Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of 6-phenoxynicotinaldehyde are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 6-phenoxynicotinaldehyde in 0.6
mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-de). The solution
should be clear and free of particulate matter.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, and baseline correction. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,
TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
recommended. Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum over a range of 4000 to 400 cm~1.

o Atypical resolution is 4 cm~1, and 16-32 scans are usually co-added to improve the signal-
to-noise ratio.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 6-phenoxynicotinaldehyde (approximately
1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

e |nstrumentation:

o Electrospray lonization (ESI): Use a mass spectrometer equipped with an ESI source,
often coupled with a liquid chromatography (LC) system. The sample solution is infused
directly or injected into the LC flow.

o Electron Impact (El): Use a mass spectrometer with an EIl source, typically coupled with a
gas chromatography (GC) system. The sample may need to be introduced via a direct
insertion probe if not amenable to GC.

o Data Acquisition:

o ESI: Acquire spectra in both positive and negative ion modes. Typical cone voltages range
from 20-40 V.

o EIl: Use a standard electron energy of 70 eV.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Workflow and Pathway Diagrams
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The logical flow of the spectroscopic analysis and characterization of 6-
phenoxynicotinaldehyde is depicted in the following diagram.

Spectroscopic Analysis Workflow for 6-Phenoxynicotinaldehyde
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o To cite this document: BenchChem. [Spectroscopic Profile of 6-Phenoxynicotinaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069604+#spectroscopic-data-for-6-
phenoxynicotinaldehyde-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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